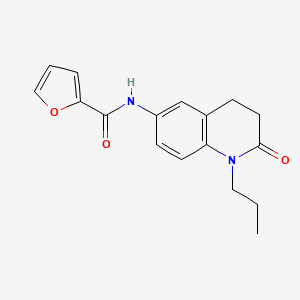

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

Description

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a heterocyclic compound featuring a tetrahydroquinolinone core substituted with a propyl group at the 1-position and a furan-2-carboxamide moiety at the 6-position. This structure confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the carboxamide and ketone functionalities. The compound has been identified as an abscisic acid (ABA)-mimicking ligand, forming complexes with plant ABA receptors PYL2 and the protein phosphatase PP2C HAB1 .

Properties

IUPAC Name |

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-2-9-19-14-7-6-13(11-12(14)5-8-16(19)20)18-17(21)15-4-3-10-22-15/h3-4,6-7,10-11H,2,5,8-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSOMPMBUZYXCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be achieved through the Pfitzinger reaction, involving the condensation of isatin with an appropriate ketone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the furan-2-carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline alcohols, and substituted furan derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exhibits promising anticancer properties. Studies have shown that this compound can inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells.

Case Study : In a study involving breast cancer cell lines, treatment with this compound resulted in significant apoptosis and reduced cell proliferation compared to control groups. The underlying mechanism involved the activation of specific apoptotic pathways, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it can reduce levels of pro-inflammatory cytokines in vitro and in vivo.

Case Study : In murine models of rheumatoid arthritis, administration of this compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6. This indicates its potential utility in treating autoimmune conditions.

Antimicrobial Properties

Initial findings suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Case Study : A study assessing the antimicrobial efficacy of the compound demonstrated significant inhibition of bacterial growth in various pathogenic strains. However, further research is necessary to confirm these findings and elucidate the mechanisms involved.

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential for treating autoimmune diseases |

| Antimicrobial | Exhibits inhibitory effects against certain bacteria; further validation needed |

Mechanism of Action

The mechanism of action of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Compounds :

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide (): Structural Features: Replaces the furan ring with a thiazol-oxazole hybrid. Reactivity differences were noted in synthetic pathways, though biological targets remain unspecified .

M074-0673 (N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2H-1,3-benzodioxole-5-carboxamide) (): Structural Features: Substitutes furan with a benzodioxole group. Functional Implications: The benzodioxole’s larger aromatic system may improve π-π stacking interactions in protein binding. This compound is used as a screening agent in drug discovery, suggesting enhanced bioavailability or target affinity in certain assays .

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide (): Structural Features: Replaces the tetrahydroquinolinone core with a triazolopyrimidine scaffold. However, the lack of a propyl group may reduce membrane permeability compared to the parent compound .

Functional Analogues in Receptor Binding

Key Compounds :

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide (): Structural Features: Replaces the furan-2-carboxamide with a phenylmethanesulfonamide group. Functional Implications: The sulfonamide group increases acidity and hydrogen-bond donor capacity, enhancing interactions with polar residues in the ABA receptor PYL2. This modification may explain its stronger ABA-mimicking activity compared to carboxamide derivatives .

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate (): Structural Features: Incorporates a brominated quinoline core and a bicyclooctane ester. Functional Implications: The bromine atom and rigid bicyclic system likely improve target specificity but reduce solubility. The ester group may confer prodrug properties, unlike the stable carboxamide in the parent compound .

Comparative Data Table

Discussion of Structural-Activity Relationships

- Furan vs. Benzodioxole/Sulfonamide : The furan ring in the parent compound balances electron-richness and steric bulk, enabling selective receptor interactions. Benzodioxole derivatives (e.g., M074-0673) enhance aromatic interactions but may increase metabolic instability. Sulfonamide analogues improve binding affinity via stronger H-bonding .

- Propyl Substitution : The 1-propyl group in the target compound likely enhances membrane permeability compared to unsubstituted or ethyl-containing analogues (e.g., compounds in ) .

- Core Modifications: Replacing the tetrahydroquinolinone with triazolopyrimidine () or quinoline () alters conformational flexibility and electronic profiles, impacting target engagement and pharmacokinetics.

Biological Activity

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Characteristics

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H20N2O2 |

| Molecular Weight | 308.38 g/mol |

| LogP | 3.568 |

| Polar Surface Area | 38.96 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The compound belongs to the class of tetrahydroquinoline derivatives, which are known for their varied pharmacological profiles.

This compound primarily interacts with the PYR/PYL family of abscisic acid (ABA) receptors. This interaction triggers a cascade of biochemical reactions that influence plant responses to abiotic stresses such as drought and salinity. The compound mimics ABA's effects by inhibiting type 2C phosphatases (PP2C), leading to the activation of downstream ABA signaling pathways.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

- Drought Resistance in Plants : The activation of ABA signaling pathways enhances drought resistance by inhibiting seed germination and reducing leaf water loss.

- Antitumor Activity : Some studies suggest that tetrahydroquinoline derivatives exhibit antitumor properties through apoptosis induction in cancer cells. The specific pathways involved are still under investigation but may involve modulation of cell cycle regulators and apoptosis-related proteins .

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Case Study 1: Antitumor Activity

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant growth inhibition in breast and colon cancer cells. The compound induced apoptosis via mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Drought Resistance Mechanism

In a controlled environment study on Arabidopsis thaliana, application of the compound resulted in enhanced drought tolerance compared to untreated controls. The treated plants showed improved water retention and reduced wilting under drought conditions, attributed to the activation of ABA-dependent signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted tetrahydroquinoline intermediates. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen to minimize hydrolysis .

- Cyclization : Optimize reaction time (e.g., 12–24 hr) and temperature (80–100°C) for tetrahydroquinoline ring closure, monitored by TLC or HPLC .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : Analyze and NMR for diagnostic signals (e.g., furan C=O at ~160 ppm, tetrahydroquinoline N-H at ~8.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]) with <2 ppm mass error .

- X-ray crystallography : Resolve ambiguous stereochemistry using SHELX programs for small-molecule refinement .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition : Use fluorescence polarization (FP) assays for VEGFR-2 or MAPK10, given furan carboxamide's affinity for kinase active sites .

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with MIC values ≤16 µg/mL indicating promise .

Advanced Research Questions

Q. How can chiral resolution of enantiomers be achieved for this compound, and how does stereochemistry impact bioactivity?

- Methodological Answer :

- Chiral chromatography : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column and 50% isopropyl alcohol/CO (0.2% diethylamine) at 100 bar .

- Stereochemical assignment : Compare optical rotation ([α]) and NOESY correlations with enantiopure standards .

- Bioactivity differences : Test enantiomers in parallel assays (e.g., IC variations >10-fold in kinase inhibition ).

Q. What computational strategies are effective for predicting binding modes and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA polymerase or profilin-like proteins. Prioritize compounds with docking scores ≤−8.0 kcal/mol .

- SAR analysis : Correlate substituent effects (e.g., propyl vs. methyl groups on tetrahydroquinoline) with activity trends using QSAR models .

Q. How can contradictory data in cytotoxicity vs. therapeutic efficacy be resolved?

- Methodological Answer :

- Dose-response profiling : Perform MTT assays across 5-log concentrations to identify therapeutic windows (e.g., selectivity index >10) .

- Off-target screening : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

Q. What strategies improve in vivo pharmacokinetics (e.g., bioavailability, metabolic stability)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.